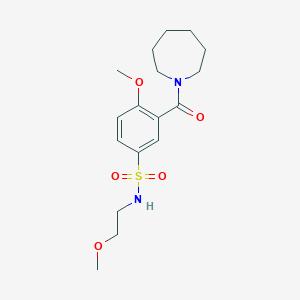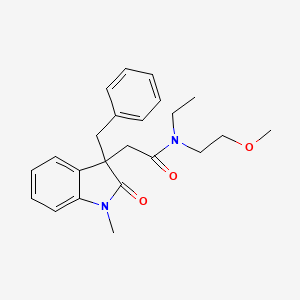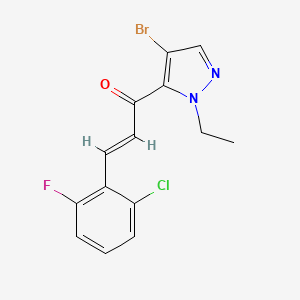
3-(1-azepanylcarbonyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-azepanylcarbonyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly referred to as AZD6244 or Selumetinib. AZD6244 is a potent inhibitor of the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and survival.
作用机制
The 3-(1-azepanylcarbonyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide pathway plays a critical role in regulating cell growth, differentiation, and survival. The pathway is activated by various extracellular signals, such as growth factors and cytokines, and transmits the signal to the nucleus to induce gene expression. The 3-(1-azepanylcarbonyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide pathway consists of three major kinases: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 3-(1-azepanylcarbonyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide. AZD6244 specifically inhibits the MEK1/2 kinase, which is upstream of ERK, leading to the inhibition of ERK phosphorylation and downstream signaling.
Biochemical and Physiological Effects:
AZD6244 has been shown to induce apoptosis and inhibit cell proliferation in various types of cancer cells. It also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to the tumor. AZD6244 has been shown to reduce tumor growth and metastasis in animal models of melanoma and pancreatic cancer. In clinical trials, AZD6244 has been shown to improve progression-free survival in patients with advanced melanoma and thyroid cancer.
实验室实验的优点和局限性
AZD6244 is a potent and selective inhibitor of the 3-(1-azepanylcarbonyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide pathway, making it an ideal tool for studying the role of this pathway in cancer biology. It has been extensively studied in preclinical models and has shown promising results in clinical trials. However, like all drugs, AZD6244 has limitations. It has been shown to have off-target effects, which can lead to unwanted side effects. Additionally, the optimal dosing and treatment duration of AZD6244 in cancer patients are still being investigated.
未来方向
There are several future directions for the study of AZD6244. One area of research is the identification of biomarkers that can predict the response to AZD6244 treatment. Another area of research is the investigation of combination therapies with other drugs to enhance the efficacy of AZD6244. Additionally, the development of new formulations of AZD6244 that can improve its pharmacokinetic properties and reduce its toxicity is an area of active research. Finally, the role of AZD6244 in other diseases, such as cardiovascular disease and neurodegenerative diseases, is an area of emerging research.
合成方法
The synthesis of AZD6244 involves several steps. The first step is the preparation of 4-methoxybenzenesulfonyl chloride by reacting 4-methoxybenzenesulfonic acid with thionyl chloride. The second step is the reaction of 4-methoxybenzenesulfonyl chloride with 2-methoxyethylamine to form N-(2-methoxyethyl)-4-methoxybenzenesulfonamide. The third step involves the reaction of N-(2-methoxyethyl)-4-methoxybenzenesulfonamide with 1-azepanecarbonyl chloride to form 3-(1-azepanylcarbonyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide. The final product is obtained by purification using column chromatography.
科学研究应用
AZD6244 has been extensively studied for its potential therapeutic applications in various types of cancer. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the 3-(1-azepanylcarbonyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide pathway. Several preclinical studies have demonstrated the efficacy of AZD6244 in inhibiting the growth of melanoma, pancreatic, colorectal, and lung cancer cells. Clinical trials have also shown promising results in patients with advanced melanoma and thyroid cancer.
属性
IUPAC Name |
3-(azepane-1-carbonyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S/c1-23-12-9-18-25(21,22)14-7-8-16(24-2)15(13-14)17(20)19-10-5-3-4-6-11-19/h7-8,13,18H,3-6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPZMCNJDXALQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,2-dimethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5442228.png)
![N-methyl-N'-[(4-methylphenyl)sulfonyl]-N-phenylbenzenecarboximidamide](/img/structure/B5442243.png)
![ethyl 1-[2-(2-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5442247.png)
![1-[2-(dimethylamino)ethyl]-5-(2-furyl)-3-hydroxy-4-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5442252.png)

![N~1~-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-N~3~-(methylsulfonyl)-beta-alaninamide](/img/structure/B5442266.png)
![N-isobutyl-2-methyl-5-{[(2-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5442270.png)
![11-(2-chloro-6-fluoro-3-methylbenzoyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5442282.png)

![3-[4-(dimethylamino)phenyl]-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylonitrile](/img/structure/B5442288.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[4-(2-phenylethoxy)phenyl]guanidine](/img/structure/B5442292.png)


![N-{5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}methanesulfonamide](/img/structure/B5442317.png)